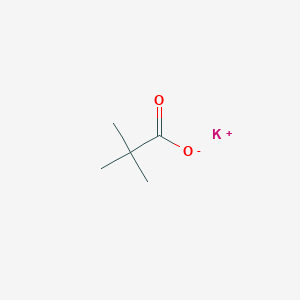

potassium;2,2-dimethylpropanoate

Description

Potassium 2,2-dimethylpropanoate (CAS: 20442-70-0), also known as potassium pivalate, is the potassium salt of 2,2-dimethylpropanoic acid (pivalic acid). This compound features a bulky tert-butyl group adjacent to the carboxylate moiety, which imparts steric hindrance and influences its chemical reactivity, solubility, and stability. The potassium salt is expected to share properties with other group 1 metal pivalates, such as high solubility in polar solvents and utility as a base or catalyst in organic synthesis.

Properties

IUPAC Name |

potassium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMNHCSATCWAAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium;2,2-dimethylpropanoate can be synthesized by reacting pivalic acid with potassium hydroxide. The reaction typically involves dissolving pivalic acid in a suitable solvent and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Potassium;2,2-dimethylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the potassium ion is replaced by other cations.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield pivalic acid and potassium hydroxide.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;2,2-dimethylpropanoate has several applications in scientific research:

Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of potassium;2,2-dimethylpropanoate involves its dissociation into potassium ions and 2,2-dimethylpropanoate ions in solution. The potassium ions can participate in various biochemical processes, while the 2,2-dimethylpropanoate ions can act as nucleophiles in chemical reactions . The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Metal Salts of 2,2-Dimethylpropanoic Acid

Potassium 2,2-dimethylpropanoate belongs to a class of metal carboxylates with varying cations. Key comparisons include:

Key Insights :

- The ionic radius of the metal cation affects solubility and lattice energy. Potassium (K⁺, 1.38 Å) balances moderate solubility and stability, while cesium (Cs⁺, 1.67 Å) offers superior solubility due to weaker ionic interactions .

- Zinc’s divalent charge (Zn²⁺) likely reduces solubility compared to monovalent alkali metal salts but enables coordination chemistry applications .

Ester Derivatives of 2,2-Dimethylpropanoic Acid

Pivalate esters are widely used as protecting groups or lipophilic modifiers. Selected examples from the evidence include:

Key Insights :

- Steric bulk of the pivalate group often reduces reaction yields (e.g., 26% for methyl derivatives) but enhances stability .

- Optimized conditions (e.g., 1,4-dioxane solvent, Na₂CO₃ base) enable higher yields (62%) in multigram syntheses .

- Thiophene and aromatic substituents improve yields due to favorable electronic effects .

Fluorinated and Application-Specific Derivatives

Fluorinated and functionalized pivalates exhibit distinct properties:

Key Insights :

- Fluorination increases stability and alters polarity, making derivatives useful in specialty chemicals .

- Discotic structures like T5DP-2,7 leverage pivalate groups for thermal stability and materials science applications .

Key Insights :

- The pivalate group’s hydrophobicity improves cell membrane penetration in prodrugs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium 2,2-dimethylpropanoate, and how can purity be validated?

- Methodological Answer : Potassium 2,2-dimethylpropanoate is typically synthesized via neutralization of 2,2-dimethylpropanoic acid (pivalic acid) with potassium hydroxide in an aqueous or alcoholic medium. The reaction is monitored by pH titration to ensure complete deprotonation. After evaporation, the product is recrystallized from ethanol or acetone. Purity validation involves:

- Titration : Back-titration with HCl to confirm stoichiometric equivalence.

- Spectroscopy : ¹H/¹³C NMR to confirm the absence of the carboxylic acid proton (δ ~12 ppm) and presence of carboxylate resonance (δ ~170-180 ppm) .

- Elemental Analysis : Quantifying potassium content via ICP-OES or flame photometry .

Q. Which spectroscopic techniques are optimal for characterizing potassium 2,2-dimethylpropanoate, and what key spectral signatures should be observed?

- Methodological Answer :

- FTIR : A strong absorption band at ~1550–1650 cm⁻¹ (asymmetric COO⁻ stretch) and absence of the O–H stretch (~2500–3000 cm⁻¹) confirm salt formation .

- NMR : In D₂O, ¹³C NMR shows a carboxylate carbon signal at ~178–182 ppm. ¹H NMR of the parent acid (if present as an impurity) would show a singlet for the tert-butyl group (δ ~1.1–1.3 ppm) .

- XRD : For crystalline samples, powder X-ray diffraction can verify phase purity by matching with simulated patterns from single-crystal data .

Q. How can researchers accurately measure the solubility and thermodynamic properties of potassium 2,2-dimethylpropanoate?

- Methodological Answer :

- Solubility : Use gravimetric or UV-Vis methods in solvents like water, ethanol, or DMSO. Temperature-controlled shaking incubators ensure equilibrium .

- Thermodynamics : Differential scanning calorimetry (DSC) determines melting points and phase transitions. Heat capacity (Cₚ) can be measured via adiabatic calorimetry or derived from regression models (e.g., polynomial fits for similar esters) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of potassium 2,2-dimethylpropanoate under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to track mass loss versus temperature. Isothermal holds at 100–300°C assess decomposition kinetics.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂, pivalic acid).

- Accelerated Aging Studies : Store samples at elevated temperatures (40–80°C) and monitor stability via periodic NMR/FTIR .

Q. What strategies mitigate contradictions in solubility data when comparing experimental results with computational predictions for potassium carboxylates?

- Methodological Answer :

- Solvent Effects : Use COSMO-RS or MD simulations to account for ionic strength and solvent polarity.

- Activity Coefficients : Measure via isopiestic methods or potentiometry to refine computational models.

- Validation : Cross-check with multiple experimental techniques (e.g., shake-flask vs. HPLC solubility assays) .

Q. What crystallographic approaches are suitable for resolving the crystal structure of potassium 2,2-dimethylpropanoate, and how can twinning or disorder be addressed?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron XRD for small, weakly diffracting crystals.

- Structure Refinement : Employ SHELXL for charge-density modeling of ionic interactions. For twinning, use the TWIN/BASF commands in SHELX to refine twin laws .

- Disorder Modeling : Apply PART and SUMP restraints to model disordered carboxylate groups .

Q. How can researchers compare the accuracy of analytical methods (e.g., titration vs. spectroscopy) for quantifying potassium content in carboxylate salts?

- Methodological Answer :

- Titration : Validate against NIST-traceable potassium standards. Use ion-selective electrodes for endpoint detection.

- ICP-OES : Calibrate with certified reference materials (CRMs) and correct for matrix effects.

- Statistical Analysis : Perform Bland-Altman plots to assess agreement between methods .

Q. What mechanistic insights can be gained from derivatizing potassium 2,2-dimethylpropanoate for application studies (e.g., prodrug design or coordination complexes)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.